Cas no 252916-29-3 (Orantinib)

Orantinib structure
Nom du produit:Orantinib
Numéro CAS:252916-29-3
Le MF:C18H18N2O3
Mégawatts:310.347124576569
MDL:MFCD03426212
CID:259160
PubChem ID:5329099
Orantinib Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(2,4-Dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
- TSU-68 (SU6668, Orantinib)
- (E)-3-(2,4-Dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
- 1H-Pyrrole-3-propanoicacid, 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
- 3-{2,4-dimethyl-5-[(2-oxo(1H-benzo[d]azolidin-3-ylidene))-methyl]pyrrol-3-yl}propanoic acid
- 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-Pyrrole-3-propanoic acid
- orantinib
- SU 6668
- TSU-68
- TSU-68 (SU6668)
- TSU68
- SU-6668
- 5-[1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid
- 210644-62-5
- J-502593
- SCHEMBL134661
- HMS3677J06
- 252916-29-3
- NSC 702827
- EX-A471
- 3-(2,4-DIMETHYL-5-(((3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL)-1H-PYRROL-3-YL)PROPANOIC ACID
- (Z)-3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
- 3-[2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
- NSC-763929
- NS00069381
- SW219790-1
- Orantinib (SU6668)
- CCG-267578
- ORANTINIB [WHO-DD]
- UNII-9RL37ZZ665
- Orantinib; SU-6668
- SU006668
- NSC-800809
- 3-(2,4-Dimethyl-5-(2-oxo-1,2-dihydroindol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
- SMR004702878
- 1044712-39-1
- AKOS024457561
- TSU 68
- DTXSID101017164
- 245036-27-5
- 2,4-Dimethyl-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-pyrrole-3-propanoic acid
- 3-(2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic acid
- BDBM4811
- Orantinib (TSU-68)
- 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
- TSU-68 (Random Configuration)
- BRD-K55966568-001-01-3
- Pdgfr tyrosine kinase inhibitor vi,su6668
- 3-{2,4-Dimethyl-5-[(Z)-(2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene)methyl]-1h-Pyrrol-3-Yl}propanoic Acid
- PDGFR Tyrosine Kinase Inhibitor VI, SU6668 - CAS 210644-62-5
- NSC763929
- (Z)-3-(2,4-Dimethyl-5-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid
- 1H-Pyrrole-3-propanoic acid, 5-((Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-
- SU6668
- MFCD09743433
- Orantinibum
- 5-((1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid
- Orantinib (TSU-68, SU6668)
- MLS006011090
- 3-[2, 4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
- NCGC00387029-01
- AC-25028
- CS-0197
- 5-((Z)-1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid
- PDGFR Tyrosine Kinase Inhibitor VI, SU6668
- HY-10517
- HMS3413J06
- s1470
- (z)-3-[2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1h-pyrrol-3-yl]-propionic acid
- NSC-702827
- 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propionic acid
- NSC800809
- J-013813
- 1H-Pyrrole-3-propanoic acid, 5-[(Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
- CHEMBL274654
- DB12072
- 3-(4-(2-Carboxyethyl)-3,5-dimethylpyrrol-2-methylidenyl)-2-indolinone
- 1H-Pyrrole-3-propanoic acid, 5-((1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-
- TUS-68
- BCPP000059
- 3-(2,4-dimethyl-5-{[(3Z)-2-oxo-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic acid
- GTPL7816
- Q27088210
- A879274
- NSC702827
- 9RL37ZZ665
- AS-16238
- BT162331
- Orantinib [INN]
- BRD-K55966568-001-06-2
- BRD-K55966568-001-09-6
- SCHEMBL26193119
- Orantinib (TSU-68)?
- BRD-K55966568-001-05-4
- SDCCGSBI-0654277.P002
- Orantinib
-
- MDL: MFCD03426212
- Piscine à noyau: InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)
- La clé Inchi: NHFDRBXTEDBWCZ-UHFFFAOYSA-N
- Sourire: CC1=C(/C=C2C3=CC=CC=C3NC/2=O)NC(C)=C1CCC(O)=O
Propriétés calculées
- Qualité précise: 310.13200
- Masse isotopique unique: 310.132
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 516
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 82.2A^2
- Le xlogp3: 2.2
Propriétés expérimentales
- Dense: 1.3300
- Point de fusion: 239.35° C
- Point d'ébullition: 590.5°C at 760 mmHg
- Point d'éclair: 310.9°C
- Indice de réfraction: 1.68
- Le PSA: 82.19000
- Le LogP: 3.27940
Orantinib Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Orantinib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T69420-25mg |
TSU-68 |
252916-29-3 | 99% | 25mg |
¥2418.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032503-5mg |
TSU-68 (SU6668, Orantinib),99% |
252916-29-3 | 99% | 5mg |
¥463 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S1470-10mM (1mL in DMSO) |
Orantinib (SU6668) |
252916-29-3 | 99.73% | 10mM (1mL in DMSO) |
¥728.83 | 2023-09-15 | |
DC Chemicals | DC5079-250 mg |
Orantinib (TSU-68) |
252916-29-3 | >98% | 250mg |
$700.0 | 2022-02-28 | |
TRC | T797550-200mg |
TSU-68 |
252916-29-3 | 200mg |
$1545.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y0974823-1g |
SU-6668 |
252916-29-3 | 98% | 1g |
$1880 | 2024-08-03 | |
ChemScence | CS-0197-100mg |
Orantinib |
252916-29-3 | 98.80% | 100mg |
$650.0 | 2022-04-27 | |
Axon Medchem | 1891-10 mg |
SU 6668 |
252916-29-3 | 98% | 10mg |
€100.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6184-100 mg |
Orantinib |
252916-29-3 | 100.00% | 100MG |
¥4917.00 | 2022-02-28 | |
Ambeed | A670041-1mg |
3-(2,4-Dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid |
252916-29-3 | 98% | 1mg |
$16.0 | 2025-02-22 |
Orantinib Littérature connexe
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
252916-29-3 (Orantinib) Produits connexes
- 215543-92-3(SU 5402)
- 210644-62-5((Z)-Orantinib)
- 374898-56-3((1R,8S,9S)-bicyclo6.1.0non-4-en-9-ylmethanol)
- 2138563-54-7(4-(5-bromo-2-ethylcyclohexyl)-1-methyl-1H-imidazole)
- 749888-33-3(N-(1H-1,3-benzodiazol-2-yl)-5,6-dichloropyridine-3-carboxamide)
- 14352-51-3(3-amino-1H-isoindol-1-one)
- 39202-36-3(N-(8-Aminooctyl)-1,8-octanediamine)
- 2171675-49-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(piperidin-1-yl)propylcarbamoyl}propanoic acid)
- 2580094-84-2(ethyl (2S)-2-(2R)-2-amino-4-(methylsulfanyl)butanamidopropanoate)
- 1338967-48-8(1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:252916-29-3)Orantinib

Pureté:99%/99%/99%/99%
Quantité:50mg/100mg/250mg/1g
Prix ($):264.0/464.0/556.0/668.0
atkchemica
(CAS:252916-29-3)Orantinib

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête